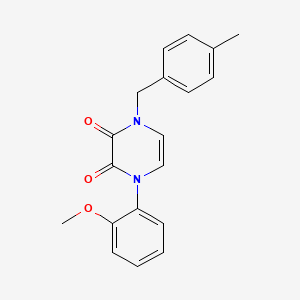

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14-7-9-15(10-8-14)13-20-11-12-21(19(23)18(20)22)16-5-3-4-6-17(16)24-2/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSGAECFQYVVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

Attachment of the methylbenzyl group: This could be accomplished through alkylation reactions using benzyl halides or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives

- 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 67074-71-9): Shares the pyrazine-dione core but lacks the aryl substitutions. It exhibits a similarity score of 0.91 to the target compound, suggesting comparable electronic properties but reduced steric bulk. This derivative is less active in receptor binding assays due to the absence of aromatic substituents .

- 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 168123-82-8): Features a bromine atom at position 7, enhancing electrophilicity.

Quinoxaline-2,3(1H,4H)-Dione Derivatives

Compounds like 1-((substituted)methyl)quinoxaline-2,3(1H,4H)-dione demonstrate significant antitubercular activity (MIC: 8.012–8.928 µg/mL). The quinoxaline core, though isosteric to pyrazine-dione, shows reduced solubility due to its planar aromatic system, unlike the target compound’s non-planar pyrazine-dione structure .

Piperazine and Arylpiperazine Derivatives

1-(2-Methoxyphenyl)piperazine Derivatives

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine : Exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria (MIC: 2–8 µg/mL). The conjugated enyl group enhances membrane permeability, a feature absent in the target compound’s benzyl substituent .

- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol (4j): A 5-HT6 receptor antagonist (IC50 = 32 nM). The sulfonylindole group provides high receptor affinity, contrasting with the target compound’s pyrazine-dione-based interactions .

Physicochemical Data

- Solubility: Higher than quinoxaline-diones due to the non-planar pyrazine-dione core.

- LogP : Estimated ~3.2 (4-methylbenzyl enhances lipophilicity).

- Stability : Susceptible to hydrolysis under acidic conditions, similar to pyrido[2,3-b]pyrazine-diones .

Biological Activity

1-(2-Methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine core with methoxy and methylbenzyl substituents, which contribute to its unique chemical behavior. The IUPAC name is 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3-dione, and it has been identified under CAS number 1031668-96-8.

Mechanisms of Biological Activity

The biological activity of 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, suggesting anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.

- Cellular Modulation : It may influence signaling pathways related to inflammation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazine derivatives, including 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione. For instance:

- A study found that derivatives with similar structures exhibited IC50 values ranging from 0.13 to 10.74 μM against various cancer cell lines (e.g., HCT116 and BEL-7402), indicating significant cytotoxic effects .

- Mechanistic studies revealed that these compounds could regulate DNA damage response proteins and autophagy-related pathways in drug-resistant cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated in several studies:

- It was found to exhibit activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, with varying degrees of effectiveness .

- The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance or diminish antimicrobial efficacy.

Comparative Analysis

To understand the uniqueness of 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione compared to similar compounds, we present a comparison table:

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3-dione | Pyrazine core with methoxy and methylbenzyl | TBD | Anticancer, Antimicrobial |

| Compound A | Different substituents | 0.18 | Anticancer |

| Compound B | Similar core structure | 0.13 | Anticancer |

Case Studies

Several case studies have highlighted the application of this compound in various fields:

- Cancer Treatment : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells while showing minimal toxicity to normal cells.

- Antimicrobial Screening : A series of tests against common pathogens revealed that structural modifications could optimize its efficacy as an antimicrobial agent.

Q & A

Q. What are the primary synthetic routes for preparing 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione?

The compound can be synthesized via multi-step protocols involving:

- Condensation reactions : Reaction of 2-methoxyphenylhydrazine with diketone precursors (e.g., maleic anhydride derivatives) under reflux in ethanol/acetic acid mixtures to form hydrazine intermediates .

- Cyclization : Use of Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to close the pyrazine ring, followed by coupling with 4-methylbenzyl halides in polar aprotic solvents (e.g., DMSO) .

- Purification via recrystallization (ethanol/water) and confirmation by TLC (ethyl acetate/hexane, 5:1) .

Q. How is the molecular structure of this compound characterized experimentally?

Key methods include:

- Spectroscopy : FTIR (C=O stretch at ~1650–1700 cm⁻¹; NH/OH bands at ~3200–3500 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–8.0 ppm; methoxy singlet at δ ~3.8 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å, C–N at 1.32–1.41 Å) and dihedral angles between aromatic rings (e.g., 34–69° deviations from planarity) .

- Elemental analysis : Validates purity (>95%) via C/H/N/O ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Critical parameters include:

- Temperature control : Reflux at 80–100°C for 4–6 hours ensures complete cyclization without side-product formation .

- Solvent selection : Ethanol/water (4:1 v/v) minimizes byproducts during hydrazine coupling, while DMF enhances electrophilic substitution .

- Catalyst use : Glacial acetic acid (5%) accelerates condensation kinetics .

- Workup : Precipitation in ice-water improves crystallinity, reducing amorphous impurities .

Q. How do electronic effects of substituents (e.g., 2-methoxyphenyl, 4-methylbenzyl) influence reactivity and biological activity?

Substituent effects can be analyzed via:

- Hammett parameters : The electron-donating methoxy group (σₚ ~ -0.27) increases electron density on the pyrazine ring, enhancing nucleophilic attack at carbonyl centers .

- DFT calculations : Predict charge distribution (e.g., LUMO localization on carbonyl groups) and regioselectivity in cross-coupling reactions .

- Bioactivity correlations : Fluorinated or chlorinated analogs (e.g., ) show enhanced binding to kinase targets due to increased lipophilicity (logP ~2.5–3.0) .

Q. How to resolve contradictions in reported biological activity data for pyrazine-dione derivatives?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteins) .

- Structural analogs : Minor substitutions (e.g., 4-fluorobenzyl vs. 4-methylbenzyl) alter pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .

- Validation : Reproduce results using orthogonal assays (e.g., SPR binding affinity vs. cellular IC₅₀) and standardized protocols (e.g., NIH/NCATS guidelines) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.